tert-Butyl 4-(hydroxymethyl)benzoate tert-Butyl 4-(hydroxymethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 143726-85-6
VCID: VC21171486
InChI: InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

tert-Butyl 4-(hydroxymethyl)benzoate

CAS No.: 143726-85-6

Cat. No.: VC21171486

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(hydroxymethyl)benzoate - 143726-85-6

CAS No. 143726-85-6
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)benzoate
Standard InChI InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Standard InChI Key MGMZECMXYCZYSQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CO

Chemical Identity and Properties

tert-Butyl 4-(hydroxymethyl)benzoate is an organic compound classified as an ester, derived from the reaction of 4-hydroxymethylbenzoic acid and tert-butyl alcohol. This compound has garnered attention in various fields, including organic synthesis and material science, due to its unique chemical properties and potential applications.

Fundamental Chemical Information

The following table provides essential information about tert-Butyl 4-(hydroxymethyl)benzoate:

PropertyValue
CAS Number143726-85-6
IUPAC Nametert-butyl 4-(hydroxymethyl)benzoate
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
Standard InChIInChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Standard InChIKeyMGMZECMXYCZYSQ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CO
PubChem Compound ID14760326

Structural Characteristics

The structure of tert-Butyl 4-(hydroxymethyl)benzoate features several key elements:

  • A para-substituted benzene ring core

  • A hydroxymethyl (-CH₂OH) group at the para position, providing a reactive alcohol functionality

  • A tert-butyl ester group (-COO-C(CH₃)₃), which serves as a protected carboxylic acid functional group

  • A molecular architecture that balances hydrophilic and hydrophobic properties

This structural arrangement confers specific reactivity patterns that make the compound valuable in synthesis work, particularly when selective functionalization is required.

Synthesis Methods

The synthesis of tert-Butyl 4-(hydroxymethyl)benzoate can be achieved through several methodologies, each with distinct advantages depending on available starting materials and desired scale.

Esterification Reaction

The primary synthesis route involves the esterification reaction between 4-hydroxymethylbenzoic acid and tert-butyl alcohol. This reaction typically requires acid catalysis, often employing catalysts such as p-toluenesulfonic acid or sulfuric acid.

Alternative Synthetic Approaches

Several alternative approaches can be employed:

  • Reduction of tert-butyl 4-formylbenzoate using sodium borohydride or other selective reducing agents

  • Functional group interconversion from corresponding halogenated derivatives

  • Protection of 4-(hydroxymethyl)benzoic acid using tert-butylation reagents such as tert-butyl trichloroacetimidate

Each method presents different yields and purity profiles, with selection dependent on specific research requirements and available resources.

Applications and Utility

tert-Butyl 4-(hydroxymethyl)benzoate demonstrates versatility across multiple scientific and industrial applications.

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as:

  • A protected bifunctional building block for complex molecule synthesis

  • A precursor for functionalized benzoic acid derivatives

  • An intermediate in convergent synthesis strategies requiring orthogonal protection

The hydroxymethyl group provides a reactive handle for further transformations, while the tert-butyl ester serves as a protected carboxylic acid that can be selectively deprotected under acidic conditions.

Material Science Applications

The compound has significant utility in material science applications:

  • Development of specialized polymers and copolymers

  • Formulation of coatings and adhesives requiring specific physical properties

  • Creation of cross-linked materials through hydroxyl group reactions

These applications leverage the compound's dual functionality, with the hydroxyl group participating in polymerization or cross-linking reactions while the ester contributes to material properties.

Research Findings and Current Developments

Recent research has explored various aspects of tert-Butyl 4-(hydroxymethyl)benzoate chemistry and applications.

Synthesis Optimization

Current research has focused on optimizing synthesis conditions to:

Novel Applications Development

Emerging applications include:

  • Use in click chemistry applications leveraging the hydroxymethyl functionality

  • Development of photoresponsive materials

  • Application in solid-phase synthesis as a linker or attachment point

  • Incorporation into specialty polymers with tailored properties

These developments highlight the ongoing importance of this compound in advancing multiple areas of chemical research and materials science.

Analytical Considerations

Various analytical methods are employed for characterization and quality control of tert-Butyl 4-(hydroxymethyl)benzoate.

Spectroscopic Identification

Spectroscopic techniques commonly used include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and purity assessment

Chromatographic Analysis

Chromatographic methods employed for purity determination include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), often with mass spectrometric detection

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

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